molecular formula C9H9NO3S B215071 3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid

3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid

Cat. No. B215071
M. Wt: 211.24 g/mol
InChI Key: QXBVEQKNNIUQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. Also known as 2-Pyridinecarboxylic acid, 3-[(2-oxopropyl)thio]-, the compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid involves the inhibition of key enzymes involved in cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, the compound can induce changes in gene expression that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid can have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, the compound has also been shown to have anti-inflammatory properties. It can inhibit the activity of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. Furthermore, the compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective therapeutic agent with fewer side effects than traditional chemotherapy drugs. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid. One area of research could focus on optimizing the synthesis of the compound to improve its solubility and bioavailability. Another area of research could focus on identifying specific cancer types that are most responsive to the compound's mechanism of action. Additionally, research could explore the potential of the compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid involves the reaction of 3-pyridinecarboxylic acid with 2-oxopropyl mercaptan. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as acetonitrile. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid has been studied for its potential as a therapeutic agent in various scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

3-(2-oxopropylsulfanyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3S/c1-6(11)5-14-7-3-2-4-10-8(7)9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

QXBVEQKNNIUQQL-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=C(N=CC=C1)C(=O)O

Canonical SMILES

CC(=O)CSC1=C(N=CC=C1)C(=O)O

Origin of Product

United States

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